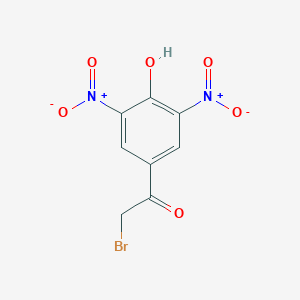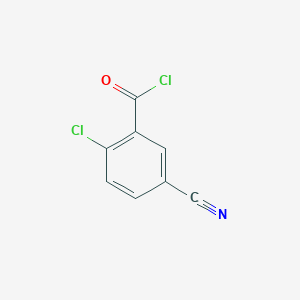
Killer III
描述
Aluminium oxide, also known as alumina, is a chemical compound with the formula Al₂O₃. It is a white, crystalline powder that is commonly found in nature as the mineral corundum. Aluminium oxide is widely used in various industries due to its exceptional properties, including high hardness, thermal stability, and resistance to chemical attack.
准备方法
Synthetic Routes and Reaction Conditions: Aluminium oxide can be synthesized through several methods, including the Bayer process and the Hall-Héroult process. In the Bayer process, bauxite ore is dissolved in sodium hydroxide solution, which separates aluminium hydroxide from impurities. The aluminium hydroxide is then heated to produce aluminium oxide. The Hall-Héroult process involves the electrolysis of aluminium oxide dissolved in molten cryolite to produce pure aluminium metal.
Industrial Production Methods: In industrial settings, aluminium oxide is produced on a large scale using the Bayer process. Bauxite ore is first crushed and mixed with sodium hydroxide solution. The mixture is then heated under pressure, causing the aluminium hydroxide to dissolve. The resulting solution is cooled, and aluminium hydroxide precipitates out. This precipitate is filtered, washed, and calcined at high temperatures to produce aluminium oxide.
化学反应分析
Types of Reactions: Aluminium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is amphoteric, meaning it can react with both acids and bases.
Common Reagents and Conditions:
Oxidation: Aluminium oxide can be oxidized to form aluminium hydroxide in the presence of water and oxygen.
Reduction: Aluminium oxide can be reduced to aluminium metal using reducing agents such as carbon or hydrogen at high temperatures.
Substitution: Aluminium oxide can react with acids to form aluminium salts and water.
Major Products Formed:
Oxidation: Aluminium hydroxide (Al(OH)₃)
Reduction: Aluminium metal (Al)
Substitution: Aluminium salts (e.g., aluminium chloride, AlCl₃)
科学研究应用
Aluminium oxide has numerous scientific research applications, including:
Chemistry: Used as a catalyst and catalyst support in various chemical reactions.
Biology: Employed in chromatography for the separation and purification of biological molecules.
Medicine: Utilized in dental and orthopedic implants due to its biocompatibility and mechanical strength.
Industry: Used as an abrasive in sandpaper and as a refractory material in furnaces and kilns.
作用机制
Aluminium oxide can be compared with other metal oxides such as titanium dioxide and zinc oxide. While all three compounds have antimicrobial properties, aluminium oxide is unique due to its amphoteric nature and high thermal stability. Titanium dioxide is widely used as a photocatalyst, and zinc oxide is known for its use in sunscreens and as an antibacterial agent.
相似化合物的比较
- Titanium dioxide (TiO₂)
- Zinc oxide (ZnO)
- Magnesium oxide (MgO)
属性
IUPAC Name |
2-bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O6/c9-3-7(12)4-1-5(10(14)15)8(13)6(2-4)11(16)17/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNFNGVYNQTWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152835 | |
| Record name | alpha-Bromo-4-hydroxy-3,5-dinitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120388-18-3 | |
| Record name | alpha-Bromo-4-hydroxy-3,5-dinitroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120388183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Bromo-4-hydroxy-3,5-dinitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)












